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Introduction
Aurintricarboxylic acid (ATA) is a heterogeneous polymeric mixture of polyanionic, aromatic

compounds known for its broad-spectrum biological activities.[1][2] Synthesized from the

condensation of salicylic acid and formaldehyde, ATA has been identified as a potent inhibitor

of a wide array of protein-nucleic acid interactions.[1][3] This property has led to extensive

investigation into its utility as an antimicrobial and antiviral agent.[4][5] ATA has demonstrated

inhibitory effects against a diverse range of RNA and DNA viruses, including human

immunodeficiency virus (HIV), influenza virus, Zika virus (ZIKV), and coronaviruses like SARS-

CoV and SARS-CoV-2.[4][5][6][7] Its multifaceted mechanism of action, targeting multiple

stages of the viral life cycle from entry to replication and release, makes it a compelling

candidate for further antiviral drug development.[2] This technical guide provides a

comprehensive overview of the antiviral properties of ATA against RNA viruses, summarizing

quantitative data, detailing key experimental protocols, and visualizing its mechanisms of

action.
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The efficacy of ATA as an antiviral agent has been quantified against several RNA viruses and

their essential enzymes. The following tables summarize reported half-maximal inhibitory

concentration (IC50) and half-maximal effective concentration (EC50) values, providing a

comparative basis for its potency.

Table 1: In Vitro Antiviral Activity of Aurintricarboxylic Acid (ATA) Against Various RNA

Viruses

Virus Strain Cell Line Assay Type IC50 / EC50

Zika Virus (ZIKV) Paraiba/2015 Vero
Plaque

Reduction

IC50: 13.87 ±

1.09 µM

Zika Virus (ZIKV) Paraiba/2015 A549
Plaque

Reduction

IC50: 33.33 ±

1.13 µM

Influenza A Virus
A/PR/8/34

(H1N1)
MDCK

Neutral Red

Assay
EC50: 6.5 µg/ml

SARS-CoV Not Specified Vero
Plaque

Reduction

EC50: 0.2

mg/mL

SARS-CoV-2 Not Specified Vero E6
In vitro Antiviral

Assay
IC50: 50 µM[8][9]

HIV-2 Not Specified
HUT-78 / MOLT-

4

Syncytium

Formation
IC50: 4 µg/mL

Data sourced from references[7][10][11].

Table 2: Inhibition of Viral Enzymes by Aurintricarboxylic Acid (ATA)
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Virus Viral Enzyme Assay Type IC50 / Ki

Influenza Virus
Neuraminidase

(Group 1 & 2)
Enzymatic Assay Low micromolar IC50s

SARS-CoV-2
Papain-Like Protease

(PLpro)
Enzymatic Assay

IC50: 30 µM, Ki: 16

µM

SARS-CoV-2
RNA-dependent RNA

Polymerase (RdRp)

RNA Replication

Assay
IC50: 56 nM

Data sourced from references[1][8][12].

Mechanisms of Action and Affected Viral Life Cycle
Stages
ATA exerts its antiviral effects by interfering with multiple, distinct stages of the viral life cycle.

Its polyanionic nature is key to several of its inhibitory functions.

Inhibition of Viral Attachment and Entry
As a polyanionic polymer, ATA is proposed to bind to positively charged domains on viral

envelope glycoproteins.[6] This interaction can sterically hinder the virus from docking with its

specific host cell surface receptors, thereby preventing the initial attachment and subsequent

entry into the host cell. This mechanism is considered a broad-spectrum strategy against many

enveloped viruses.[6]
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ATA Inhibition of Viral Attachment

Inhibition of Viral Replication
ATA targets key viral enzymes and cellular components that are essential for the replication of

viral RNA.

RNA-Dependent RNA Polymerase (RdRp) Inhibition: ATA is a potent inhibitor of the RdRp of

SARS-CoV and SARS-CoV-2.[1][13] Structural studies and molecular docking predict that

ATA binds to the palm sub-domain of the enzyme, which houses the catalytic active sites,

thereby physically obstructing RNA synthesis.[13][14]

Protease Inhibition: For SARS-CoV-2, ATA has been shown to inhibit the Papain-Like

Protease (PLpro).[8][9] This enzyme is crucial for processing the viral polyprotein into

functional units and also plays a role in dysregulating the host's innate immune response.[8]

Reverse Transcriptase Inhibition: In retroviruses such as HIV, ATA inhibits the reverse

transcriptase enzyme, which is responsible for transcribing the viral RNA genome into DNA.
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[15][16][17]
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ATA's Multi-target Inhibition of Viral Replication

Inhibition of Viral Release
For influenza viruses, ATA effectively inhibits the neuraminidase (NA) enzyme.[10][12][18]

Neuraminidase is critical for cleaving sialic acid residues on the surface of the infected cell,

which allows newly formed viral particles to be released.[10][18] By inhibiting NA, ATA causes

progeny virions to aggregate on the cell surface, preventing their release and subsequent

spread to other cells.[18] ATA is effective against both group-1 and group-2 influenza viruses,

including oseltamivir-resistant strains.[12]
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ATA Inhibition of Influenza Virus Release

Experimental Protocols
The following sections provide detailed methodologies for key experiments used to

characterize the antiviral effects of Aurintricarboxylic acid.

Plaque Reduction Assay
This assay is the standard for quantifying infectious virus particles and determines the

concentration of an antiviral compound required to reduce the number of viral plaques by 50%

(EC50).[19][20]
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Materials: Confluent monolayer of susceptible host cells (e.g., Vero, MDCK), virus stock,

Aurintricarboxylic acid (ATA) stock solution, culture medium, overlay medium (containing

agar or methylcellulose), fixing solution (e.g., 10% formalin), and staining solution (e.g., 0.1%

crystal violet).[2][19][20]

Protocol:

Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.[20]

Infection: Aspirate the growth medium and infect the cell monolayers with a known

multiplicity of infection (MOI) of the virus. Incubate for 1 hour to allow for viral adsorption.

[2]

ATA Treatment: After adsorption, remove the viral inoculum. Add overlay medium

containing serial dilutions of ATA to the respective wells. Include an untreated virus control.

[19][20]

Incubation: Incubate plates at 37°C in a CO2 incubator for a period sufficient for plaque

formation (typically 2-5 days).[2][19]

Plaque Visualization: Aspirate the overlay, fix the cells for at least 30 minutes, and then

stain the monolayer with crystal violet to visualize and count the plaques.[2][19]

Calculation: The EC50 is the concentration of ATA that reduces the plaque count by 50%

compared to the untreated control.[20]

50% Tissue Culture Infectious Dose (TCID50) Assay
This assay measures the ability of ATA to inhibit the cytopathic effect (CPE) of a virus.[19]

Materials: Host cells in a 96-well plate, virus stock, ATA stock solution, culture medium, and a

cell viability reagent (e.g., MTT) or staining solution.[19]

Protocol:

Cell Seeding: Seed host cells into a 96-well plate to achieve confluency after 24 hours.[19]
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Infection and Treatment: Aspirate the medium. Add prepared dilutions of ATA to the wells,

followed immediately by a standard amount of virus (e.g., 100 TCID50).[19]

Controls: Include a virus control (virus, no ATA), cell control (no virus, no ATA), and a

cytotoxicity control (cells with ATA, no virus).[19]

Incubation: Incubate the plate for a period sufficient for the virus to cause CPE in the

control wells.

Analysis: Assess cell viability using an appropriate method (e.g., MTT assay or crystal

violet staining) to determine the extent of CPE inhibition. The EC50 is calculated as the

concentration of ATA that protects 50% of the cells from the viral CPE.[19]

qPCR-based Viral Load Assay
This assay quantifies the effect of ATA on the production of viral nucleic acids.[19]

Materials: Host cells, virus stock, ATA stock solution, RNA/DNA extraction kit, reverse

transcriptase (for RNA viruses), qPCR master mix, virus-specific primers and probe, and a

qPCR instrument.[19]

Protocol:

Infection and Treatment: Infect host cells with the virus and treat with various

concentrations of ATA as described in the plaque assay.[18]

Nucleic Acid Extraction: At a specific time point post-infection (e.g., 24 or 48 hours),

harvest the cells or supernatant and extract total RNA.[18]

Reverse Transcription (RT): For RNA viruses, convert the extracted RNA to cDNA using a

reverse transcriptase.[18]

qPCR: Perform quantitative PCR using primers and a probe specific to a viral gene to

quantify the amount of viral genetic material.

Analysis: Compare the viral RNA levels in ATA-treated samples to the untreated control to

determine the extent of replication inhibition.
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In Vitro Antiviral Assay Workflow
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General Experimental Workflow for Antiviral Testing
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Conclusion
Aurintricarboxylic acid is a promising broad-spectrum antiviral compound that acts on

multiple stages of the RNA virus life cycle.[2] Its ability to inhibit viral entry, replication through

multiple enzymatic targets, and release presents a multi-pronged attack that could be

advantageous in overcoming viral resistance.[2][8][12] The quantitative data demonstrate its

potency against clinically relevant viruses like Influenza, ZIKV, and SARS-CoV-2. The detailed

experimental protocols provided in this guide offer a robust framework for researchers in

virology and drug discovery to further investigate the therapeutic potential of ATA and its

derivatives. Future work should focus on optimizing its structure to improve efficacy and

bioavailability while minimizing off-target effects, paving the way for potential clinical evaluation.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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